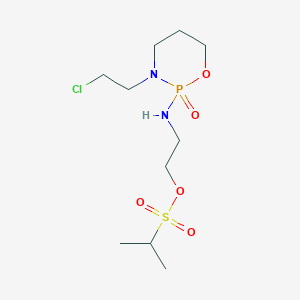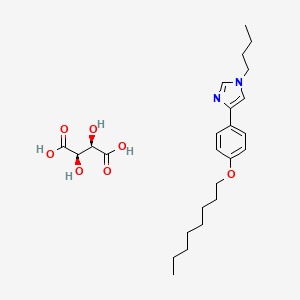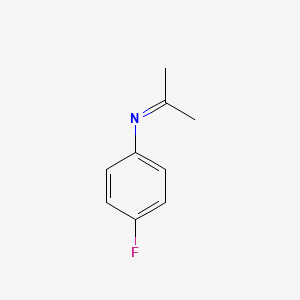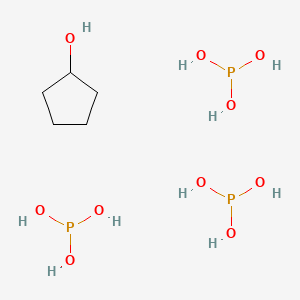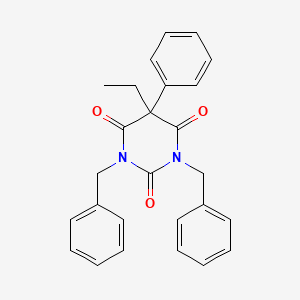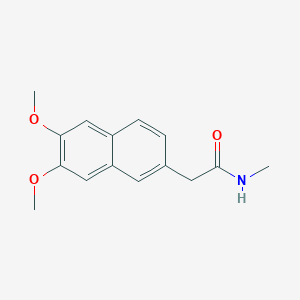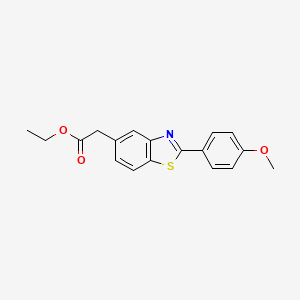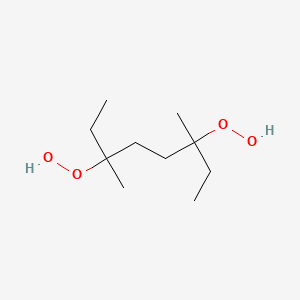
3,6-Dimethyloctane-3,6-diperoxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyloctane-3,6-diperoxol is an organic peroxide compound characterized by the presence of two peroxide groups attached to a dimethyloctane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyloctane-3,6-diperoxol typically involves the reaction of 3,6-dimethyloctane-3,6-dihydroperoxide with hydrogen peroxide in an acidic environment. This reaction facilitates the formation of the diperoxol compound through the addition of peroxide groups to the dimethyloctane structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethyloctane-3,6-diperoxol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex peroxides.
Reduction: Reduction reactions can break down the peroxide groups, leading to the formation of alcohols or hydrocarbons.
Substitution: The peroxide groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Higher-order peroxides and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Compounds with different functional groups replacing the peroxide groups.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyloctane-3,6-diperoxol has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,6-Dimethyloctane-3,6-diperoxol involves the generation of free radicals through the homolytic cleavage of the peroxide bonds. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dimethyloctane-3,6-dihydroperoxide: A precursor to 3,6-Dimethyloctane-3,6-diperoxol.
Other organic peroxides: Compounds such as benzoyl peroxide and dicumyl peroxide share similar peroxide functionalities.
Uniqueness
This compound is unique due to its specific structure, which provides distinct reactivity and stability compared to other peroxides. Its ability to generate free radicals under controlled conditions makes it valuable in various chemical and industrial processes.
Eigenschaften
CAS-Nummer |
42828-75-1 |
|---|---|
Molekularformel |
C10H22O4 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
3,6-dihydroperoxy-3,6-dimethyloctane |
InChI |
InChI=1S/C10H22O4/c1-5-9(3,13-11)7-8-10(4,6-2)14-12/h11-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
ZFNNMKJYTJJZOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CCC(C)(CC)OO)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



